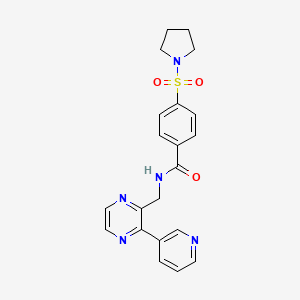

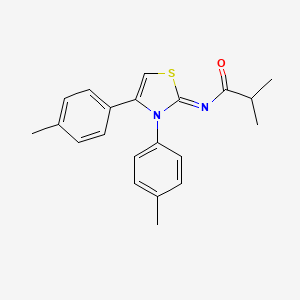

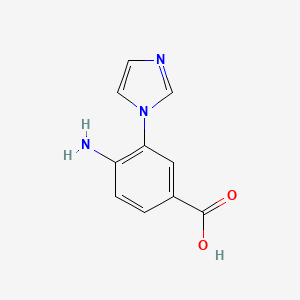

![molecular formula C22H24F3N5 B2472520 5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 900890-64-4](/img/structure/B2472520.png)

5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . The molecule also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications

Synthesis and Reactivity

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves complex chemical reactions aiming to introduce specific functional groups that impact the compound's reactivity and potential biological activity. For instance, studies have developed methodologies for synthesizing pyrazolo[1,5-a]pyrimidine and related heterocycles, showcasing their versatility in creating compounds with potential therapeutic properties (Abdelhamid et al., 2007). These synthetic routes often involve reactions with aminoheterocycles, leading to the formation of azolopyrimidines, azolopyridines, and quinolines, which are significant for their biological activities (Almazroa et al., 2004).

Biochemical Interactions and Potential Therapeutic Uses

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their interactions with biological targets and potential therapeutic applications. These compounds exhibit a wide range of activities, including antiviral, antibacterial, and enzyme inhibition properties. For example, certain pyrazolo[1,5-a]pyrimidine compounds have demonstrated remarkable antiavian influenza virus activity, highlighting their potential as antiviral agents (Hebishy et al., 2020). Additionally, the design and synthesis of these compounds aim to optimize their interactions with specific receptors or enzymes, as seen in the development of novel human A₃ adenosine receptor antagonists based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, addressing issues like water solubility for pharmaceutical applications (Baraldi et al., 2012).

Mechanism of Action

Target of Action

It’s known that pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have been identified as strategic compounds for optical applications . Piperazine derivatives, which are also part of this compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, in which electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

It’s known that pyrazolo[1,5-a]pyrimidines are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Result of Action

It’s known that pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Future Directions

properties

IUPAC Name |

5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N5/c1-15(2)14-28-9-11-29(12-10-28)18-13-16(3)26-21-19(17-7-5-4-6-8-17)20(22(23,24)25)27-30(18)21/h4-8,13H,1,9-12,14H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPDXCKBPSZTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

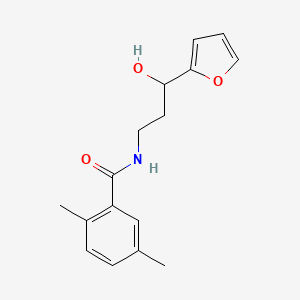

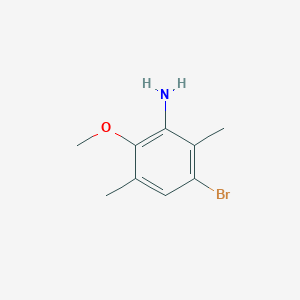

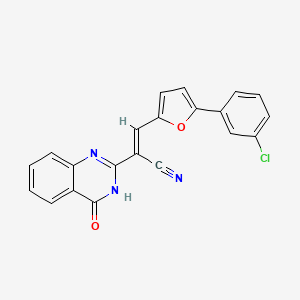

![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)

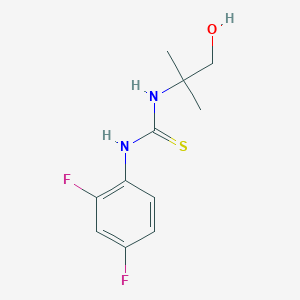

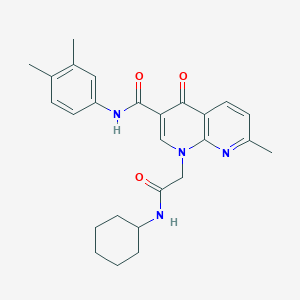

![N-(4-fluorobenzyl)-4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B2472444.png)

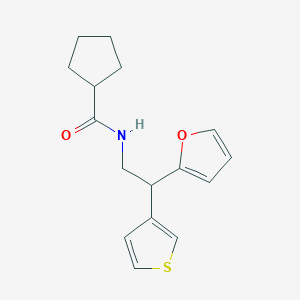

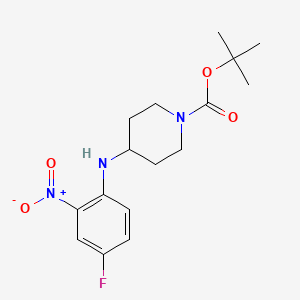

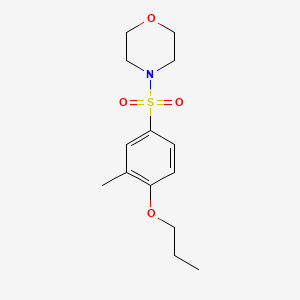

![Ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2472447.png)